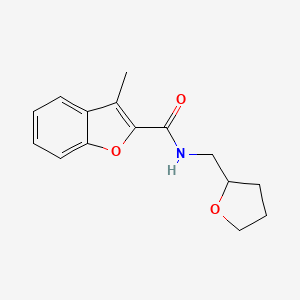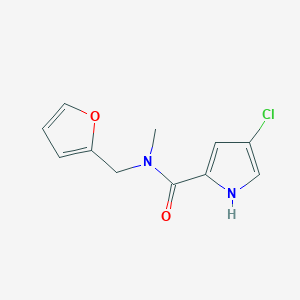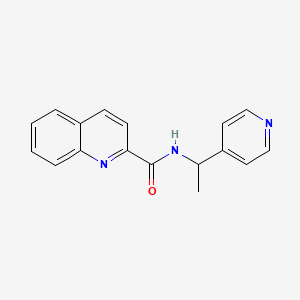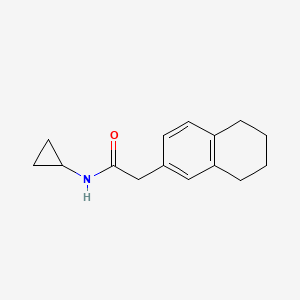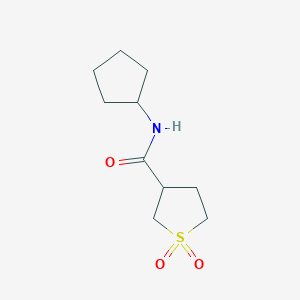
N-cyclopentyl-1,1-dioxothiolane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-1,1-dioxothiolane-3-carboxamide, also known as CPDTC, is a synthetic compound that has been extensively studied for its potential pharmacological properties. CPDTC belongs to the class of thiolactams, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-1,1-dioxothiolane-3-carboxamide is not fully understood. However, it has been suggested that N-cyclopentyl-1,1-dioxothiolane-3-carboxamide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). N-cyclopentyl-1,1-dioxothiolane-3-carboxamide has also been shown to modulate the expression of certain genes involved in inflammation and cell cycle regulation.
Biochemical and Physiological Effects:
N-cyclopentyl-1,1-dioxothiolane-3-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. N-cyclopentyl-1,1-dioxothiolane-3-carboxamide has also been shown to reduce inflammation and oxidative stress. In addition, N-cyclopentyl-1,1-dioxothiolane-3-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-cyclopentyl-1,1-dioxothiolane-3-carboxamide is its broad range of pharmacological activities. N-cyclopentyl-1,1-dioxothiolane-3-carboxamide has been shown to exhibit antiviral, anticancer, and anti-inflammatory activities, making it a potentially useful compound for the treatment of a variety of diseases. However, one of the limitations of N-cyclopentyl-1,1-dioxothiolane-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on N-cyclopentyl-1,1-dioxothiolane-3-carboxamide should focus on elucidating its mechanism of action and identifying its molecular targets. In addition, further studies are needed to determine the optimal dosage and administration route for N-cyclopentyl-1,1-dioxothiolane-3-carboxamide. Future research should also explore the potential use of N-cyclopentyl-1,1-dioxothiolane-3-carboxamide in combination with other drugs for the treatment of various diseases. Finally, research should focus on the development of more efficient synthesis methods for N-cyclopentyl-1,1-dioxothiolane-3-carboxamide to improve its yield and purity.
Conclusion:
In conclusion, N-cyclopentyl-1,1-dioxothiolane-3-carboxamide is a synthetic compound that has been extensively studied for its potential pharmacological properties. N-cyclopentyl-1,1-dioxothiolane-3-carboxamide exhibits a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory activities. However, further research is needed to fully understand the mechanism of action of N-cyclopentyl-1,1-dioxothiolane-3-carboxamide and its potential use in the treatment of various diseases.
Synthesemethoden
N-cyclopentyl-1,1-dioxothiolane-3-carboxamide can be synthesized using a variety of methods, including the reaction of cyclopentanone with thiourea in the presence of an acid catalyst. Another method involves the reaction of cyclopentanone with thiocyanate followed by reduction with sodium borohydride. The yield of the synthesis method varies depending on the reaction conditions used.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-1,1-dioxothiolane-3-carboxamide has been extensively studied for its potential pharmacological properties. It has been shown to exhibit antiviral, anticancer, and anti-inflammatory activities. N-cyclopentyl-1,1-dioxothiolane-3-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-cyclopentyl-1,1-dioxothiolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c12-10(11-9-3-1-2-4-9)8-5-6-15(13,14)7-8/h8-9H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLFUMDYWYZJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1,1-dioxothiolane-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[[Cycloheptyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457597.png)

![(2E)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-4-hydroxy-3H-inden-1-one](/img/structure/B7457622.png)

![N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7457625.png)
![N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B7457639.png)
![Piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457645.png)


